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molecular formula C21H15N3O3 B8471718 3-(1H-Indole-3-yl)-4-(5-methoxy-1H-indole-3-yl)-1H-pyrrole-2,5-dione

3-(1H-Indole-3-yl)-4-(5-methoxy-1H-indole-3-yl)-1H-pyrrole-2,5-dione

Cat. No. B8471718
M. Wt: 357.4 g/mol
InChI Key: IVRBCRZPVOROBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05057614

Procedure details

To a suspension of 105 mg of indole in 20 ml of benzene were added 0.6 ml of a 3M solution of methylmagnesium bromide in diethyl ether under nitrogen. The mixture was stirred for 0.5 hour. 100 mg of 3-bromo-4-(5-methoxy-3-indolyl)-1H-pyrrole-2,5-dione were added and the mixture was heated to reflux for 5 days. After cooling the residue was partitioned between dichloromethane and 2M hydrochloric acid. The organic extracts were washed with water, dried and evaporated. The residue was purified on silica gel with 1% methanol in dichloromethane and then with 50% methanol/0.1% trifluoroacetic acid/water on Spherisorb to give 3 mg of 3-(3-indolyl)-4-(5-methoxy-3-indolyl)-1H-pyrrole-2,5-dione, m.p. 280° C.
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
3-bromo-4-(5-methoxy-3-indolyl)-1H-pyrrole-2,5-dione
Quantity
100 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C[Mg]Br.Br[C:14]1[C:15](=[O:31])[NH:16][C:17](=[O:30])[C:18]=1[C:19]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([O:28][CH3:29])[CH:26]=2)[NH:21][CH:20]=1>C1C=CC=CC=1.C(OCC)C>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:14]2[C:15](=[O:31])[NH:16][C:17](=[O:30])[C:18]=2[C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[C:25]([O:28][CH3:29])[CH:26]=3)[NH:21][CH:20]=2)=[CH:2]1

Inputs

Step One
Name
Quantity
105 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
3-bromo-4-(5-methoxy-3-indolyl)-1H-pyrrole-2,5-dione
Quantity
100 mg
Type
reactant
Smiles
BrC=1C(NC(C1C1=CNC2=CC=C(C=C12)OC)=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 days
Duration
5 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the residue
CUSTOM
Type
CUSTOM
Details
was partitioned between dichloromethane and 2M hydrochloric acid
WASH
Type
WASH
Details
The organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel with 1% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C=1C(NC(C1C1=CNC2=CC=C(C=C12)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 mg
YIELD: CALCULATEDPERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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